[Chloromethyl(methoxy)phosphoryl]oxybenzene
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Overview
Description
[Chloromethyl(methoxy)phosphoryl]oxybenzene is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a phosphoryl group attached to a benzene ring. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Chloromethyl(methoxy)phosphoryl]oxybenzene typically involves the reaction of chloromethyl methyl ether with a phosphorylating agent in the presence of a catalyst. One common method includes the use of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst to produce chloromethyl methyl ether, which is then reacted with a phosphorylating agent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[Chloromethyl(methoxy)phosphoryl]oxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
[Chloromethyl(methoxy)phosphoryl]oxybenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with antiviral and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [Chloromethyl(methoxy)phosphoryl]oxybenzene involves its ability to act as an electrophile in various chemical reactions. The chloromethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination with metal ions, facilitating catalytic processes. These interactions enable the compound to exert its effects in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: This compound shares the methoxymethyl group but differs in its overall structure and reactivity.
Chloromethylphosphonic acid: Similar in having a chloromethyl group, but it has different functional groups and applications.
Uniqueness
[Chloromethyl(methoxy)phosphoryl]oxybenzene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[chloromethyl(methoxy)phosphoryl]oxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO3P/c1-11-13(10,7-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUNKPBZFYTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCl)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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